molecular formula C20H25BrN2O2 B1611786 N-Fmoc-cadaverine hydrobromide CAS No. 352351-57-6

N-Fmoc-cadaverine hydrobromide

Cat. No. B1611786
M. Wt: 405.3 g/mol
InChI Key: FJUIIWVLGUITRD-UHFFFAOYSA-N
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Description

N-Fmoc-cadaverine hydrobromide is a chemical compound with the empirical formula C20H24N2O2·HBr . It has a molecular weight of 405.33 . The compound is also known by the synonyms 9-Fluorenylmethyl N-(5-aminopentyl)carbamate hydrobromide and N-Fmoc-1,5-diaminopentane hydrobromide .


Molecular Structure Analysis

The molecular structure of N-Fmoc-cadaverine hydrobromide consists of a fluorenylmethyl carbamate group (Fmoc) attached to a 1,5-diaminopentane . The InChI string representation of the molecule is 1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H .


Physical And Chemical Properties Analysis

N-Fmoc-cadaverine hydrobromide is a solid at room temperature . It has a melting point of approximately 130°C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Derivatization and Detection in Biological Fluids

N-Fmoc-cadaverine hydrobromide plays a significant role in the derivatization of polyamines for detection in biological fluids. A study by Chou et al. (1988) developed a polymeric benzotriazole reagent containing an FMOC group for the off-line derivatization of polyamines like cadaverine. This method enables efficient detection of polyamines in human urine, crucial for biological and medical research (Chou et al., 1988).

2. High-Performance Liquid Chromatography (HPLC) Applications

FMOC derivatives, including those of cadaverine, are employed in HPLC for better detection and analysis. Price et al. (1987) describe using FMOC for pre-column derivatization in HPLC, enhancing the detection of polyamines including cadaverine in serum samples (Price et al., 1987).

3. Self-Assembled Peptide Hydrogel Applications

N-Fmoc-cadaverine hydrobromide contributes to the development of self-assembled peptide hydrogels. Lian et al. (2016) used a nanofibrous hydrogel composed of N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) for constructing smart biointerfaces for biosensing and cell monitoring. This hydrogel demonstrated potential in physiological and pathological investigations (Lian et al., 2016).

4. Functional Materials Fabrication

N-Fmoc-cadaverine hydrobromide is integral in fabricating functional materials. Tao et al. (2016) discuss how Fmoc-modified amino acids and peptides, including cadaverine derivatives, have self-assembly features valuable for applications in cell cultivation, bio-templating, drug delivery, and other areas (Tao et al., 2016).

5. Biocompatibility and Biomedical Applications

The biocompatibility of N-Fmoc-cadaverine hydrobromide derivatives is vital in biomedical applications. Liang et al. (2010) investigated a peptide hydrogel with an Fmoc tail for its biocompatibility in the rabbit eye, indicating its potential in ophthalmology as a drug delivery system for treating ocular diseases (Liang et al., 2010).

Safety And Hazards

N-Fmoc-cadaverine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound should be handled with appropriate personal protective equipment, including a dust mask, eyeshields, and gloves .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUIIWVLGUITRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583807
Record name (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-cadaverine hydrobromide

CAS RN

352351-57-6
Record name (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352351-57-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Palfreyman, P Beldon, B Hong, KN Vyas… - AIP Conference …, 2010 - pubs.aip.org
Rows of rectangular magnetic elements with different aspect ratio are encapsulated in polymer microcarriers to form a novel magnetic label, or tag, for multiplexed biological and …
Number of citations: 6 pubs.aip.org
J Palfreyman - 2019 - Magnetic Nanoparticles in …
Number of citations: 2

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